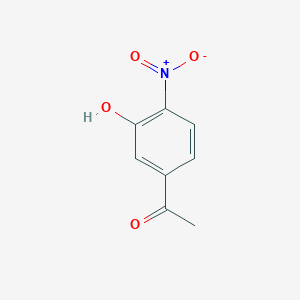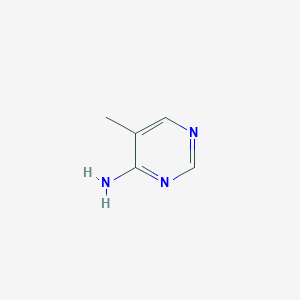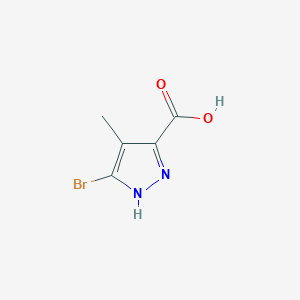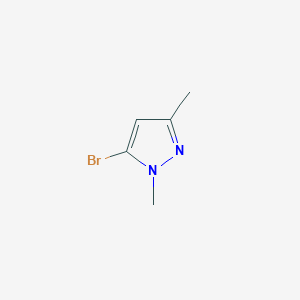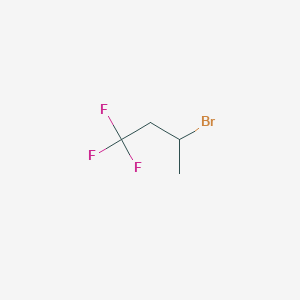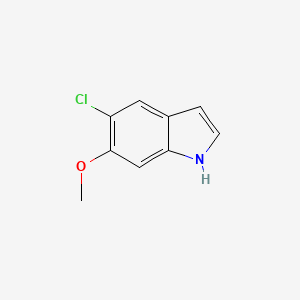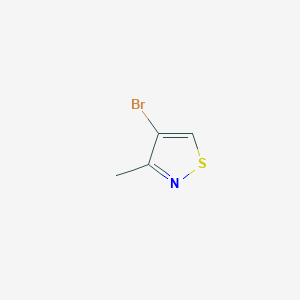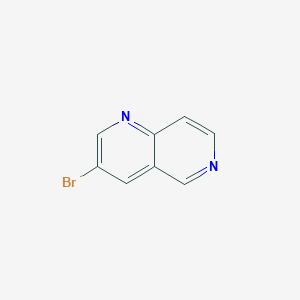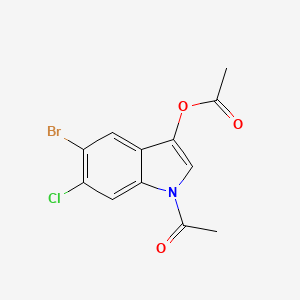
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (ABCIA) is a synthetic compound that has been used in a variety of scientific research applications. It is a brominated and chlorinated indole derivative that is structurally similar to serotonin and other indole compounds found in nature. ABCIA has been found to have various biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole derivatives, such as 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, belong to a class of compounds with wide-ranging implications in organic synthesis and pharmaceutical development. The synthesis and classification of indoles have been a subject of extensive research, highlighting their relevance in constructing complex molecular architectures. A comprehensive review of indole synthesis methods presents a classification framework for indole construction strategies, underscoring the importance of these compounds in synthetic organic chemistry (Taber & Tirunahari, 2011). This foundational work elucidates the diverse synthetic pathways to access indole derivatives, potentially including the targeted compound, and paves the way for novel drug development and material science applications.
Indole-3-acetic Acid and Plant Growth
Indole-3-acetic acid (IAA), a naturally occurring indole derivative, plays a crucial role in plant growth and development, acting as a primary auxin. The understanding of microbial catabolism of IAA sheds light on the intricate interactions between plants and microorganisms, highlighting the ecological and agricultural significance of indole derivatives (Laird, Flores, & Leveau, 2020). Research in this domain provides insights into utilizing indole compounds for enhancing plant growth, improving crop yields, and developing sustainable agricultural practices.
Phytomelatonin and Plant Physiology
Another indole derivative, melatonin (N-acetyl-5-methoxytryptamine), although traditionally associated with animal physiology, has been discovered in plants and is termed phytomelatonin. Its role in antioxidative defense, growth promotion, and stress response in plants underscores the versatile functions of indole derivatives in biological systems (Paredes et al., 2009). This highlights the potential research avenues for exploring this compound in plant science, particularly in understanding its bioactive properties and applications in promoting plant health and productivity.
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . These interactions often result in the inhibition or activation of specific enzymes, thereby affecting cellular processes and metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Indole derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, this compound may interact with enzymes involved in the synthesis and degradation of key metabolites, thereby modulating metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function, highlighting the importance of understanding its transport and distribution.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(1-acetyl-5-bromo-6-chloroindol-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSOMKUVYQFRDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-96-7 |
Source


|
| Record name | 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
